(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid
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Overview
Description
(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with two methoxy groups and an amino group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amino Group Introduction: The amino group can be introduced via amination reactions, often using ammonia or amine derivatives under controlled conditions.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3S,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dimethylheptane: A structurally similar compound with different functional groups.
(3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid: Another chiral compound with distinct functional groups and properties.
Uniqueness
(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
CAS No. |
815608-35-6 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3S,4S)-1-amino-3,4-dimethoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO4/c1-12-5-3-8(9,7(10)11)4-6(5)13-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
HBCXSCLGMWADIF-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H]1CC(C[C@@H]1OC)(C(=O)O)N |
Canonical SMILES |
COC1CC(CC1OC)(C(=O)O)N |
Origin of Product |
United States |
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